2-Bromofuran-3-carboxylic acid
Overview
Description
2-Bromofuran-3-carboxylic acid is a heterocyclic compound . It has been reported in the synthesis of dioxaspiro [5.5]undecane frameworks .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used in the synthesis of butenolides and intramolecular reactions . The compound has a molecular weight of 190.98 .
Molecular Structure Analysis
The molecular structure of this compound is C5H3BrO3 . The compound is solid in form and has a melting point of 160-163 °C .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used in the synthesis of dioxaspiro [5.5]undecane frameworks . It is also found in the synthesis of butenolides and intramolecular reactions .
Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 160-163 °C . It has a molecular weight of 190.98 . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Chemical Transformations
2-Bromofuran-3-carboxylic acid and its derivatives play a pivotal role in various synthesis processes and chemical transformations:
Synthetic Pathways and Product Development : It's used in the synthesis of diverse chemical compounds, such as 2-arylbenzofuran-3-carboxylic acids, showcasing its utility in creating complex molecules and natural products like moracin M under mild conditions (Xu et al., 2015). Similarly, it's involved in optimizing the synthesis of chromone-2-carboxylic acids, crucial for discovering chromone-based multitarget-directed ligands, highlighting its role in speeding up the discovery process in the pharmaceutical domain (Cagide et al., 2019).
Electrochemical Processes : The compound is also significant in electrochemical procedures, for example, in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to yield 6-aminonicotinic acid, demonstrating its role in environmentally friendly and sustainable chemical processes (Feng et al., 2010).
Facilitating Structural Elucidation : this compound derivatives aid in the structural elucidation of other chemical compounds, as seen in the study of halogenated carboxylic acids where they are indispensable in understanding hydrogen bonding motifs and preferred conformations in solid-state structures (Seidel et al., 2020).
Applications in Material Science and Biomass Utilization
Material Science : The compound is employed in the preparation of 2-bromofuran, which is a precursor for various arylfurans through palladium-catalyzed Suzuki coupling reactions, indicating its importance in material science and chemical manufacturing (Raheem et al., 2010).
Biomass Conversion : It's also instrumental in transforming biomass into valuable chemicals, such as in the synthesis of 2,5-furandicarboxylic acid from furoic acid, offering a sustainable alternative to petrochemicals in the polymer industry (Zhang et al., 2017).
Polymer Chemistry : In polymer chemistry, it aids in the facile attachment of functional moieties to crosslinked polystyrene beads via robust linkages through Suzuki reactions, showing its versatility in functionalizing polymers for various applications (Kell et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-bromofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNWWTUUYCCIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611117 | |
Record name | 2-Bromofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197846-05-2 | |
Record name | 2-Bromofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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